![molecular formula C13H10O3 B14354950 5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one CAS No. 90370-16-4](/img/structure/B14354950.png)
5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethyl-2H-furo2,3-hbenzopyran-2-one is a complex organic compound with a unique structure that combines elements of furan and benzopyran
Vorbereitungsmethoden
The synthesis of 5,6-Dimethyl-2H-furo2,3-hbenzopyran-2-one typically involves a series of organic reactions. One common method includes the condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine . This reaction forms the core structure, which can then be further modified to introduce the dimethyl groups at the 5 and 6 positions.
Analyse Chemischer Reaktionen
5,6-Dimethyl-2H-furo2,3-hbenzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur at the benzopyran ring, especially at the positions adjacent to the oxygen atom. Common reagents include halogens and nitrating agents.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethyl-2H-furo2,3-hbenzopyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5,6-Dimethyl-2H-furo2,3-hbenzopyran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
5,6-Dimethyl-2H-furo2,3-hbenzopyran-2-one can be compared with other similar compounds such as:
Columbianetin: This compound has a similar furobenzopyran structure but lacks the dimethyl groups.
Isopsoralen: Another related compound with a furobenzopyran core, known for its photoreactive properties.
Flavanones: These compounds share a benzopyran skeleton but differ in their substitution patterns and biological activities.
The uniqueness of 5,6-Dimethyl-2H-furo2,3-hbenzopyran-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90370-16-4 |
|---|---|
Molekularformel |
C13H10O3 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
5,6-dimethylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C13H10O3/c1-7-8(2)12-10(5-6-15-12)13-9(7)3-4-11(14)16-13/h3-6H,1-2H3 |
InChI-Schlüssel |
WQRSPHCXNJWEAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=CO2)C3=C1C=CC(=O)O3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


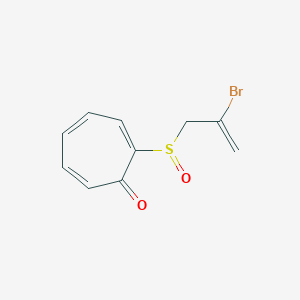
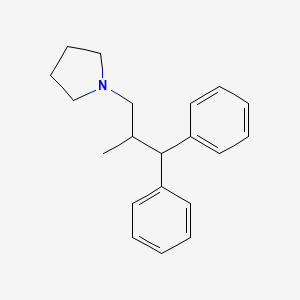
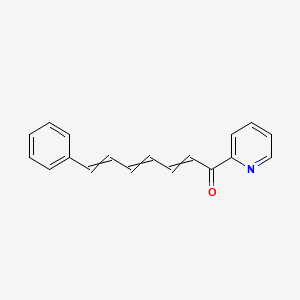
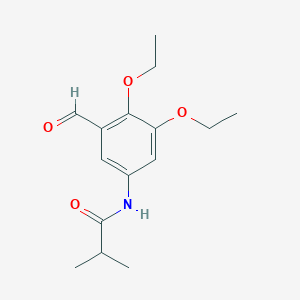
![1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one](/img/structure/B14354889.png)
![1,1'-[Ethane-1,2-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14354896.png)
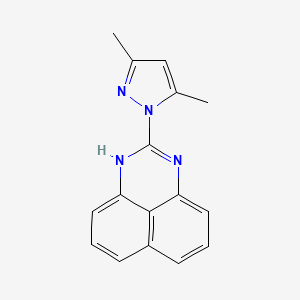
![Methyl 4-[(benzenesulfonyl)amino]-4-oxobutanoate](/img/structure/B14354907.png)
![(5Z)-5-[(4-Acetylphenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14354913.png)
![2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354917.png)
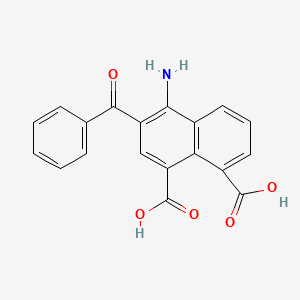
![4,4'-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol)](/img/structure/B14354965.png)
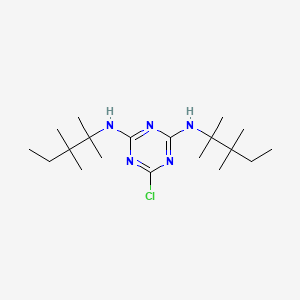
![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)
